molecular formula C25H23NO4 B6052861 N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide

カタログ番号 B6052861
分子量: 401.5 g/mol
InChIキー: FYWRSKPCICXUMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as migraine, arthritis, and neuropathic pain.

作用機序

N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is a selective antagonist of the CGRP receptor. This receptor is involved in the transmission of pain signals and is upregulated in various diseases. By blocking this receptor, N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide can reduce pain and inflammation in various diseases.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has been shown to have significant biochemical and physiological effects in various diseases. It can reduce pain and inflammation by blocking the CGRP receptor. N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has also been shown to have a neuroprotective effect in various neurodegenerative diseases.

実験室実験の利点と制限

One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide in lab experiments is its selectivity for the CGRP receptor. This makes it a valuable tool for studying the role of the CGRP receptor in various diseases. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide in lab experiments is its high cost.

将来の方向性

There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide in scientific research. One of the future directions is to study its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to develop more cost-effective methods for synthesizing N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide to make it more accessible for scientific research. Finally, future research could focus on developing more selective and potent CGRP receptor antagonists.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is a selective antagonist of the CGRP receptor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action involves blocking the CGRP receptor, which is involved in the transmission of pain signals. N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has significant biochemical and physiological effects in various diseases and has several future directions for scientific research.

合成法

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide involves a multi-step process that starts with the reaction of 1,3-benzodioxole with 4-bromo-2-methylbenzylamine to obtain the intermediate product. This intermediate product is then reacted with 2,3-dihydro-1H-inden-5-ol to obtain the final product, N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide.

科学的研究の応用

N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of migraine, arthritis, and neuropathic pain. N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide blocks the CGRP receptor, which is involved in the transmission of pain signals. By blocking this receptor, N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide can reduce pain and inflammation in various diseases.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1H-inden-5-yloxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-25(26-14-18-6-11-23-24(12-18)30-16-29-23)20-7-4-17(5-8-20)15-28-22-10-9-19-2-1-3-21(19)13-22/h4-13H,1-3,14-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRSKPCICXUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。